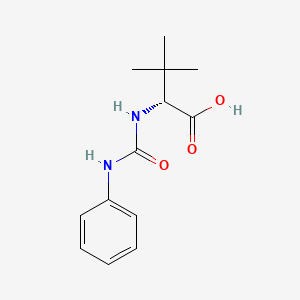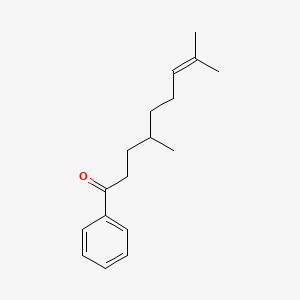
4,8-Dimethyl-1-phenylnon-7-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-1-phenylnon-7-EN-1-one is an organic compound with the molecular formula C15H22O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a non-7-en-1-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-phenylnon-7-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-1-nonene and benzaldehyde.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between 4,8-dimethyl-1-nonene and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone intermediate undergoes dehydration to form the final product, this compound. This step is typically carried out under acidic conditions or by using a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactors, followed by continuous dehydration processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-1-phenylnon-7-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 4,8-dimethyl-1-phenylnon-7-en-1-ol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4,8-Dimethyl-1-phenylnon-7-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-1-phenylnon-7-EN-1-one depends on its specific application. In general, the compound interacts with molecular targets through its carbonyl group and phenyl ring. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-1-phenylnon-7-en-4-ol: A similar compound with an alcohol group instead of a ketone group.
2,6-Dimethyl-9-phenylnona-2,6-diene: Another related compound with a different arrangement of double bonds and methyl groups.
Uniqueness
4,8-Dimethyl-1-phenylnon-7-EN-1-one is unique due to its specific structure, which combines a phenyl group with a non-7-en-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
830341-95-2 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
4,8-dimethyl-1-phenylnon-7-en-1-one |
InChI |
InChI=1S/C17H24O/c1-14(2)8-7-9-15(3)12-13-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
Clé InChI |
GJUWIZVTHOSHHM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


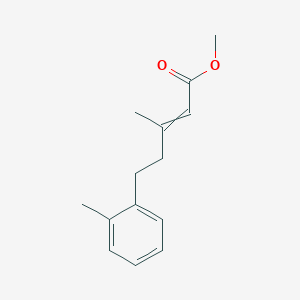
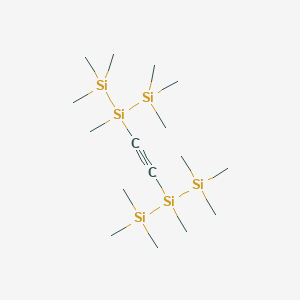
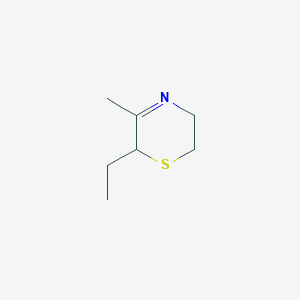
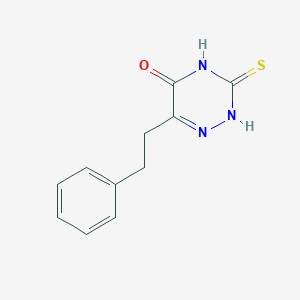
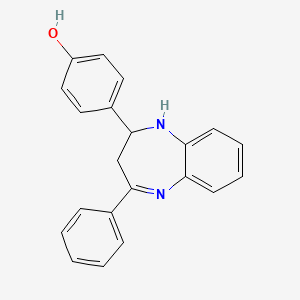
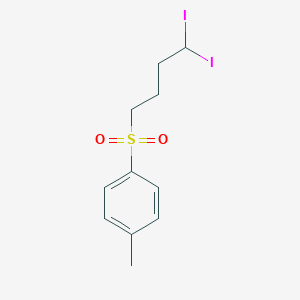
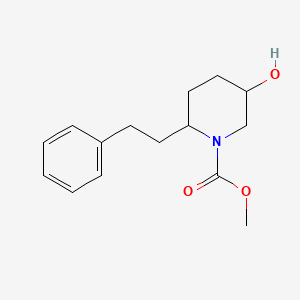
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
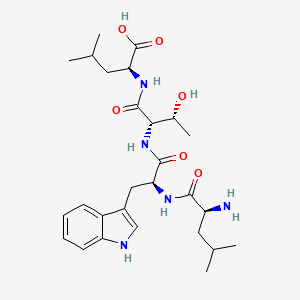
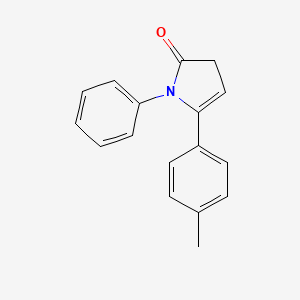
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
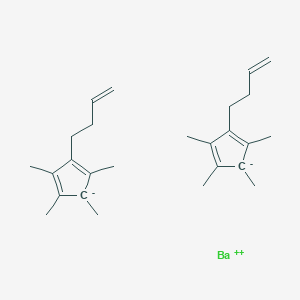
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
